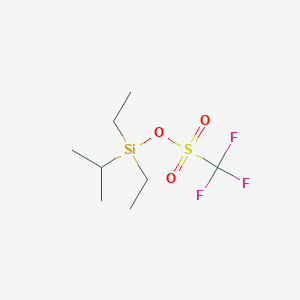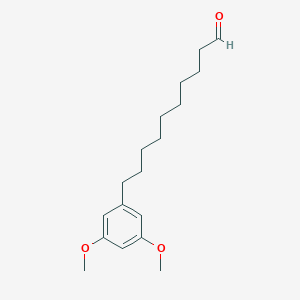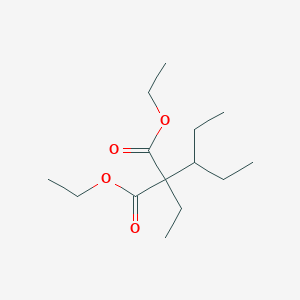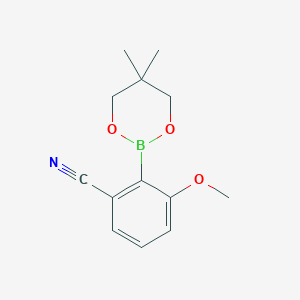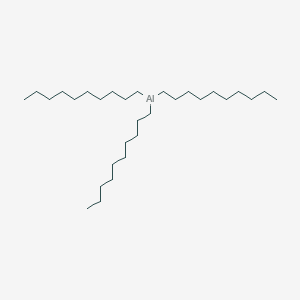
Aluminum, tris(decyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum, tris(decyl)-, also known as aluminum decylate, is a chemical compound that is commonly used in laboratory experiments. It is a white or yellowish powder that is soluble in organic solvents and is often used as a surfactant or emulsifier.
Wirkmechanismus
The mechanism of action of Aluminum, tris(decyl)- decylate is not fully understood, but it is believed that its surfactant properties play a key role in its ability to modify surfaces and stabilize emulsions. It is also thought to interact with the polar head groups of lipids and proteins, which can affect their structure and function.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Aluminum, tris(decyl)- decylate. However, studies have shown that it can cause skin irritation and may have toxic effects on aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Aluminum, tris(decyl)- decylate in laboratory experiments is its ability to modify surfaces and stabilize emulsions. It is also relatively easy to synthesize and is readily available. However, its potential toxicity and limited understanding of its mechanism of action are important limitations to consider.
Zukünftige Richtungen
There are several future directions for research on Aluminum, tris(decyl)- decylate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of its potential toxic effects and the development of safer alternatives. Additionally, there is interest in exploring its use in novel applications, such as in the production of functional materials and in the study of biological interfaces.
Synthesemethoden
The synthesis of Aluminum, tris(decyl)- decylate can be achieved through the reaction of Aluminum, tris(decyl)- chloride with decyl alcohol. The reaction is typically carried out in the presence of a catalyst, such as hydrochloric acid, and requires careful control of temperature and pressure.
Wissenschaftliche Forschungsanwendungen
Aluminum decylate has a wide range of scientific research applications, including its use as a surfactant in the synthesis of nanoparticles, as a stabilizer in the preparation of emulsions, and as a reagent in the modification of surfaces. It has also been used in the production of polymeric materials and in the study of interfacial phenomena.
Eigenschaften
CAS-Nummer |
1726-66-5 |
|---|---|
Produktname |
Aluminum, tris(decyl)- |
Molekularformel |
C30H63Al |
Molekulargewicht |
450.8 g/mol |
IUPAC-Name |
tris-decylalumane |
InChI |
InChI=1S/3C10H21.Al/c3*1-3-5-7-9-10-8-6-4-2;/h3*1,3-10H2,2H3; |
InChI-Schlüssel |
USJZIJNMRRNDPO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC[Al](CCCCCCCCCC)CCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCC[Al](CCCCCCCCCC)CCCCCCCCCC |
Andere CAS-Nummern |
1726-66-5 |
Haltbarkeit |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



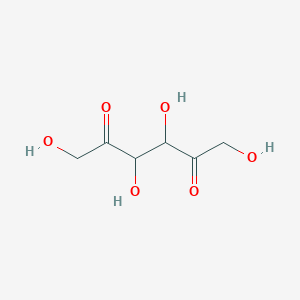
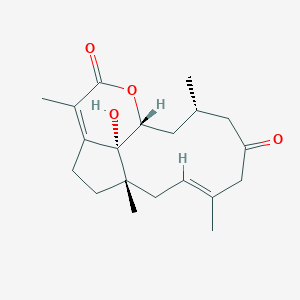
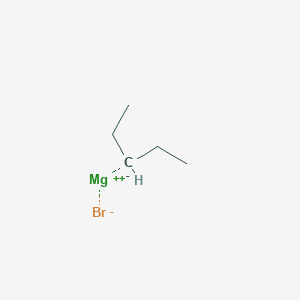
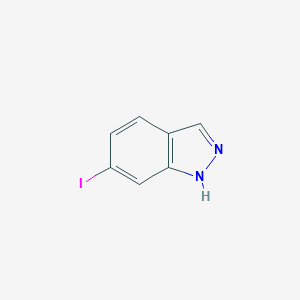
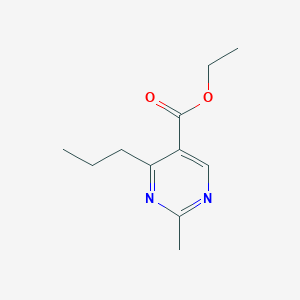
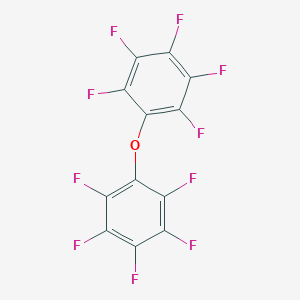
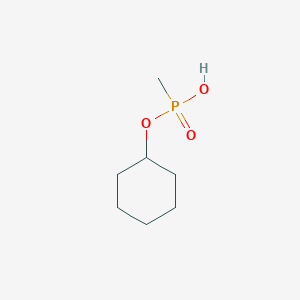
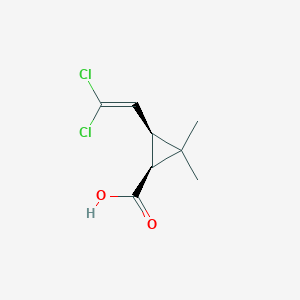

![1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene](/img/structure/B155939.png)
